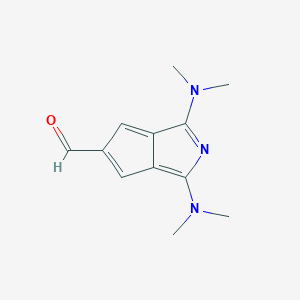
1,3,5-三(苯乙炔基)苯
描述
1,3,5-Tris(phenylethynyl)benzene is an organic compound with the molecular formula C30H18. It consists of a benzene ring substituted with three phenylethynyl groups at the 1, 3, and 5 positions.
科学研究应用
1,3,5-Tris(phenylethynyl)benzene has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Organic Electronics: The compound’s rigid, planar structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: It can be used in the development of chemical sensors due to its ability to interact with various analytes, leading to changes in its photophysical properties.
作用机制
Target of Action
The primary targets of 1,3,5-Tris(phenylethynyl)benzene are copper ions . The compound forms coordination polymers with these ions, which are used in the synthesis of mesoporous materials .
Mode of Action
1,3,5-Tris(phenylethynyl)benzene interacts with copper ions to form coordination polymers . This interaction results in the formation of a series of multicoordinate 1,3,5-tris (functionalised-phenylethynyl)benzenes .
Action Environment
The action of 1,3,5-Tris(phenylethynyl)benzene is influenced by environmental factors such as temperature. For example, a stepwise analysis of one of the coordination polymers pyrolysed at 350, 600, and 900 °C revealed that the mesoporosity hardly changed upon heat treatment .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the coupling of triiodobenzene with phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically employs copper(I) iodide (CuI) and palladium(II) chloride (PdCl2) as catalysts, with triethylamine (Et3N) as the base .
Another method involves the reaction of 1,3,5-tribromobenzene with phenylacetylene in the presence of a palladium catalyst and a base. This method can achieve high yields and is widely used in laboratory settings .
Industrial Production Methods
化学反应分析
Types of Reactions
1,3,5-Tris(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds in the phenylethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The phenylethynyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be carried out using halogens (e.g., Br2, Cl2) in the presence of a catalyst.
Major Products
Oxidation: Carbonyl compounds such as benzaldehyde or benzoic acid derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Halogenated or nitrated derivatives of 1,3,5-Tris(phenylethynyl)benzene.
相似化合物的比较
Similar Compounds
1,3,5-Tris(trimethylsilylethynyl)benzene: This compound has trimethylsilyl groups instead of phenyl groups, which can affect its reactivity and applications.
1,3,5-Tris(4-cyanophenylethynyl)benzene: The presence of cyano groups can enhance the compound’s electron-withdrawing properties, making it suitable for different applications.
Uniqueness
1,3,5-Tris(phenylethynyl)benzene is unique due to its combination of rigidity, planarity, and the presence of phenylethynyl groups. These features make it a versatile building block for various advanced materials and electronic devices .
属性
IUPAC Name |
1,3,5-tris(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGUVUAZGQYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572791 | |
| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118688-56-5 | |
| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


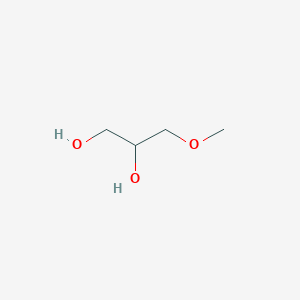
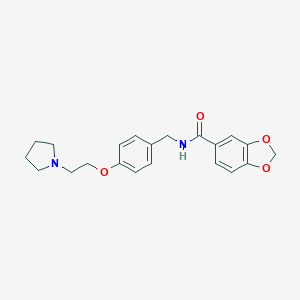

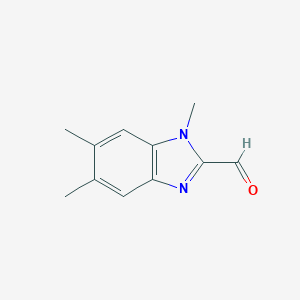
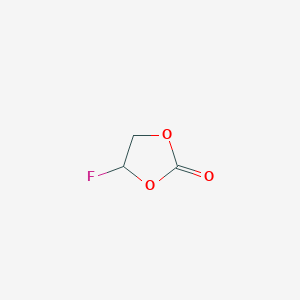
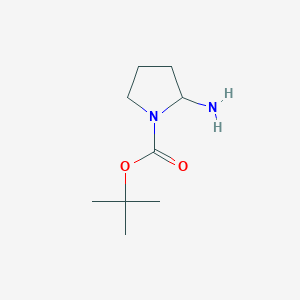
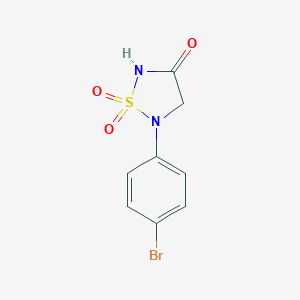
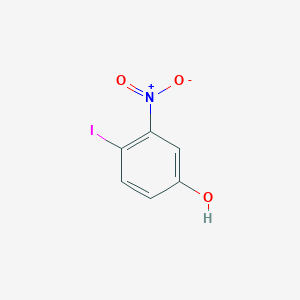

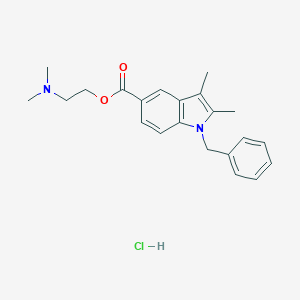
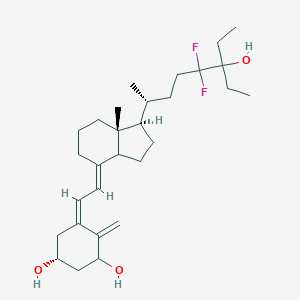
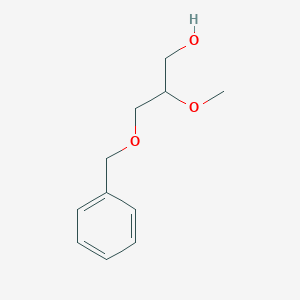
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
